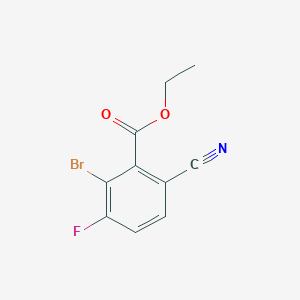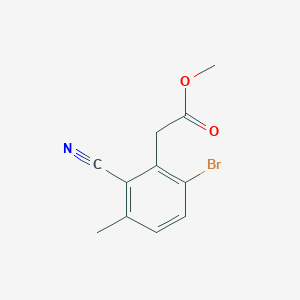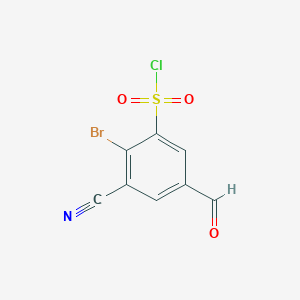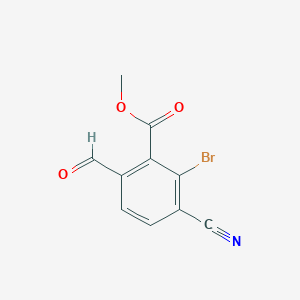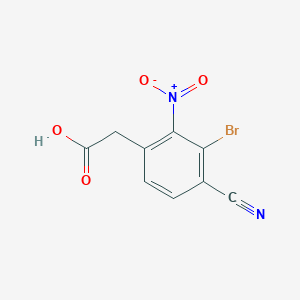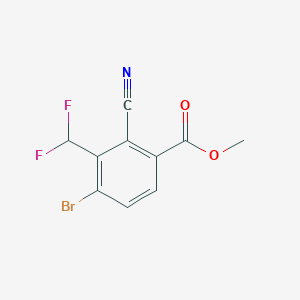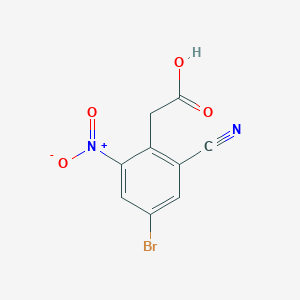
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
“2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It is a derivative of propanoic acid where two methyl groups are attached to the second carbon atom and a pyrrolidin-1-yl group is attached to the third carbon atom . The compound is in the form of a powder .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride” consists of a pyrrolidine ring attached to a propanoic acid group, with two methyl groups attached to the second carbon atom of the propanoic acid group . The presence of the pyrrolidine ring and the propanoic acid group may contribute to the compound’s properties and reactivity .Physical And Chemical Properties Analysis
“2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 179.65 . The compound has a melting point of 169-171°C .Wissenschaftliche Forschungsanwendungen
Structural Diversity Through Alkylation and Ring Closure Reactions
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, serves as a foundational material for generating a structurally diverse library through various alkylation and ring closure reactions. These methods yield a wide range of compounds, including dithiocarbamates, thioethers, and various NH-azole derivatives, demonstrating the compound's versatility in synthesizing structurally complex molecules with potential applications in medicinal chemistry and materials science (Roman, 2013).
Corrosion Inhibition for Steel
The influence of pyridine-pyrazole compounds on the corrosion inhibition of steel in hydrochloric acid solutions has been investigated. These studies show that certain derivatives can significantly enhance corrosion resistance, acting primarily as cathodic inhibitors and demonstrating the potential of related compounds in protecting metal surfaces against corrosion, which is crucial for industrial applications (Bouklah et al., 2005).
Intermolecular Hydrogen Bonding
Research on 2,2-dimethylbutynoic acid with a pyridone terminus highlights its ability to form intermolecularly hydrogen-bonded dimers. This capability is crucial for designing molecules with specific binding and recognition properties, useful in the development of novel therapeutic agents and materials with unique molecular recognition features (Wash et al., 1997).
Reactivity of Methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate Dichloride
The preparation and reactivity of specific pyridinium derivatives have been explored, showing the conversion mechanisms and hydrolysis reactions under basic conditions. These studies contribute to the understanding of the chemical behavior of pyridinium salts, which is vital for synthesizing novel organic compounds with applications in pharmaceuticals and organic electronics (Koch et al., 1990).
Photochemical Dimerization of Pyridines
Investigations into the photochemical dimerization of 2-aminopyridines and pyridones have provided insights into the formation of complex dimer structures under UV irradiation. This research opens avenues for the synthesis of novel organic materials with potential applications in photovoltaics and organic photonics (Taylor & Kan, 1963).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12)7-10-5-3-4-6-10;/h3-7H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGRAABOVVVKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



